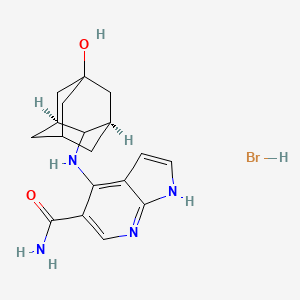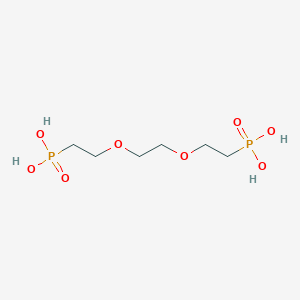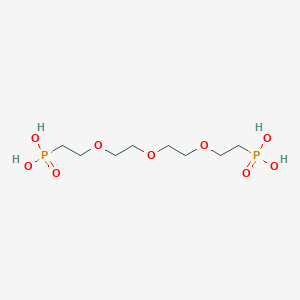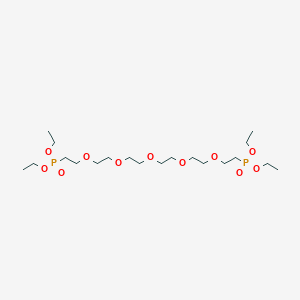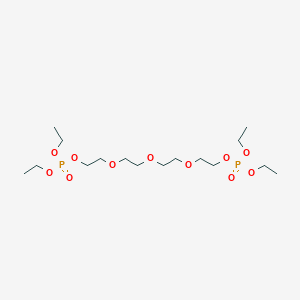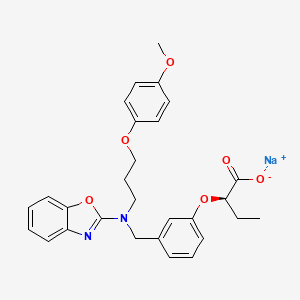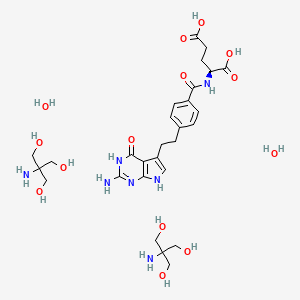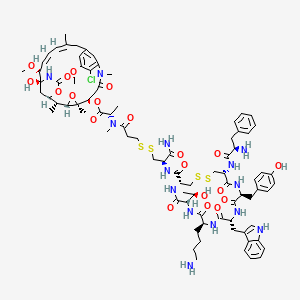
Glucagon receptor antagonists-4
Overview
Description
Glucagon receptor antagonists-4 are a class of compounds designed to inhibit the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. These antagonists are primarily researched for their potential in treating type 2 diabetes by reducing hyperglycemia and improving glycemic control .
Scientific Research Applications
Glucagon receptor antagonists-4 have a wide range of scientific research applications:
Chemistry: Used as model compounds to study receptor-ligand interactions and develop new synthetic methodologies.
Biology: Investigated for their role in modulating metabolic pathways and hormone signaling.
Medicine: Explored as potential therapeutic agents for treating type 2 diabetes and other metabolic disorders by reducing hyperglycemia and improving insulin sensitivity
Safety and Hazards
In a phase 2 study, volagidemab, an antagonistic monoclonal glucagon receptor (GCGR) antibody, was evaluated for safety and efficacy as an adjunct to insulin therapy in adults with T1D . Increases in serum transaminases, fasting glucagon, and total fasting glucagon-like peptide-1 (GLP-1) were observed; levels returned to baseline after drug washout . No increase in hypoglycemia was observed with volagidemab therapy .
Future Directions
The observed reduction in HbA1c and tolerable safety profile provide a rationale for further randomized studies to define the long-term efficacy and safety of volagidemab in patients with T1D . Therapeutic strategies might involve treatment of diabetic individuals with a combination of glucagon receptor antagonists and small molecules that target alpha cells and suppress the expression of the transcription factor Arx, and/or increase the expression of Pax4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-4 typically involves multi-step organic synthesis. One common approach includes the formation of a core structure, followed by functional group modifications to enhance receptor binding affinity and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Glucagon receptor antagonists-4 undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to optimize yield and selectivity .
Major Products Formed: The major products formed from these reactions are typically derivatives of the core structure with enhanced pharmacological properties, such as increased receptor binding affinity and improved metabolic stability .
Mechanism of Action
The mechanism of action of glucagon receptor antagonists-4 involves binding to the glucagon receptor, thereby blocking the receptor’s interaction with glucagon. This inhibition prevents the activation of downstream signaling pathways that promote gluconeogenesis and glycogenolysis in the liver. By blocking these pathways, this compound reduce hepatic glucose production and lower blood glucose levels .
Comparison with Similar Compounds
Glucagon receptor antagonists-1, 2, and 3: These compounds share a similar mechanism of action but may differ in their binding affinity, selectivity, and pharmacokinetic properties.
Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon signaling but act by enhancing insulin secretion and reducing glucagon release.
Uniqueness: Glucagon receptor antagonists-4 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity reduces the risk of off-target effects and improves the compound’s therapeutic potential .
Properties
IUPAC Name |
3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYYOQKQCCSDP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393124-08-7 | |
| Record name | PF-06291874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06291874 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06291874 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


